molecular formula C8H6I2N2 B2908578 4-Amino-3,5-diiodo-2-methylbenzonitrile CAS No. 1379312-36-3

4-Amino-3,5-diiodo-2-methylbenzonitrile

Cat. No. B2908578
CAS RN: 1379312-36-3
M. Wt: 383.959
InChI Key: UFACREKMAZGZDB-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodo-2-methylbenzonitrile is a chemical compound with the molecular formula C8H6I2N2 and a molecular weight of 383.96 .


Molecular Structure Analysis

The InChI code for 4-Amino-3,5-diiodo-2-methylbenzonitrile is 1S/C8H6I2N2/c1-4-5(3-11)2-6(9)8(12)7(4)10/h2H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Amino-3,5-diiodo-2-methylbenzonitrile has a predicted boiling point of 384.3±42.0 °C and a predicted density of 2.41±0.1 g/cm3 . Its pKa is predicted to be -2.28±0.10 .

Mechanism of Action

The mechanism of action for 4-Amino-3,5-diiodo-2-methylbenzonitrile is not provided in the search results .

Safety and Hazards

This compound is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

The future directions for the use and study of 4-Amino-3,5-diiodo-2-methylbenzonitrile are not explicitly mentioned in the search results .

properties

IUPAC Name

4-amino-3,5-diiodo-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2/c1-4-5(3-11)2-6(9)8(12)7(4)10/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFACREKMAZGZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C#N)I)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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